molecular formula C13H13Cl2NO B261913 N,N-diallyl-2,4-dichlorobenzamide

N,N-diallyl-2,4-dichlorobenzamide

Cat. No.: B261913
M. Wt: 270.15 g/mol
InChI Key: TZSFXOKGUUXLSI-UHFFFAOYSA-N
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Description

However, structurally related compounds, such as N,N-diallyl-2,2-dichloroacetamide (Dichlormid; CAS 37764-25-3), are well-documented as herbicide safeners. Dichlormid protects crops like maize from thiocarbamate and chloroacetanilide herbicide toxicity by competitively binding to specific protein sites (IC₅₀: 0.01 pM) .

Properties

Molecular Formula

C13H13Cl2NO

Molecular Weight

270.15 g/mol

IUPAC Name

2,4-dichloro-N,N-bis(prop-2-enyl)benzamide

InChI

InChI=1S/C13H13Cl2NO/c1-3-7-16(8-4-2)13(17)11-6-5-10(14)9-12(11)15/h3-6,9H,1-2,7-8H2

InChI Key

TZSFXOKGUUXLSI-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C(=O)C1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

C=CCN(CC=C)C(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N-diallyl-2,2-dichloroacetamide (Dichlormid) and structurally related dichlorobenzamides based on molecular features, applications, and biological activity:

Compound CAS Number Molecular Formula Key Features Applications Key Data
N,N-Diallyl-2,2-dichloroacetamide 37764-25-3 C₈H₁₁Cl₂NO Dichloroacetamide with diallyl groups Herbicide safener for maize; inhibits thiocarbamate herbicide toxicity IC₅₀: 0.01 pM (competitive binding)
2,4-Dichloro-N-cyclohexylbenzamide 157729-57-2 C₁₃H₁₅Cl₂NO Dichlorobenzamide with cyclohexyl group Industrial/research use; safety profile documented LD₅₀ (oral rat): Not available; non-classified hazards
3-Amino-2,4-dichlorobenzamide 26358-37-2 C₇H₆Cl₂N₂O Dichlorobenzamide with amino substituent Pharmaceutical intermediate (e.g., dopamine D3 receptor ligands) Synthesized via nucleophilic substitution; purity ≥95%
N-(2,4-Dichlorobenzyl)-2-(trifluoromethyl)benzamide - C₁₅H₁₀Cl₂F₃NO Dichlorophenyl and trifluoromethyl groups Research chemical (structural studies) Defined by NMR and X-ray crystallography; no biological data

Structural and Functional Insights

  • Dichloroacetamides vs. Dichlorobenzamides :

    • Dichlormid (acetamide) exhibits high binding affinity to maize safener proteins due to its dichloroacetamide backbone and diallyl groups, enabling competitive inhibition of herbicide binding .
    • Dichlorobenzamides (e.g., 2,4-dichloro-N-cyclohexylbenzamide) lack herbicidal activity but serve as intermediates in drug synthesis. The 2,4-dichlorophenyl group enhances stability and lipophilicity, influencing pharmacokinetics in pharmaceutical candidates .
  • Example: 3-Amino-2,4-dichlorobenzamide is prepared via amidation of 2,4-dichlorobenzoic acid derivatives .
  • Biological Activity: Dichlormid’s safener activity is unmatched among dichloroacetamides (IC₅₀: 0.01 pM), while thiocarbamates (e.g., EPTC) and chloroacetanilides (e.g., alachlor) show weaker binding (IC₅₀: 0.06–2.3 pM) .

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